molecular formula C23H27ClO4 B195053 Delmadinone acetate CAS No. 13698-49-2

Delmadinone acetate

Cat. No. B195053
CAS RN: 13698-49-2
M. Wt: 402.9 g/mol
InChI Key: CGBCCZZJVKUAMX-DFXBJWIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delmadinone acetate (DMA), sold under the brand name Tardak among others, is a progestin and antiandrogen which is used in veterinary medicine to treat androgen-dependent conditions such as benign prostatic hyperplasia .


Molecular Structure Analysis

Delmadinone acetate has a molecular formula of C23H27ClO4 and a molecular weight of 402.92 . It is a derivative of 17α-hydroxyprogesterone with a chlorine atom at the C6 position, a double bond between the C1 and C2 positions, another double bond between the C6 and C7 positions, and an acetate ester at the C17α position .


Physical And Chemical Properties Analysis

Delmadinone acetate is a synthetic pregnane steroid and a derivative of progesterone . It has a molecular formula of C23H27ClO4 and a molecular weight of 402.92 . Further physical and chemical properties of Delmadinone acetate are not explicitly detailed in the available literature.

Scientific Research Applications

  • Benign Prostatic Hyperplasia (BPH) in Dogs

    • Application : Delmadinone acetate is used to treat benign prostatic hyperplasia in dogs . It’s a progestin and antiandrogen .
    • Results : While specific results can vary, the use of Delmadinone acetate has been found to be effective in treating BPH in dogs .
  • Hypersexuality in Male Dogs and Cats

    • Application : Delmadinone acetate is also used to treat hypersexuality in male dogs and cats .
    • Results : While specific results can vary, the use of Delmadinone acetate has been found to be effective in treating hypersexuality in male dogs and cats .
  • Perianal Gland Tumors in Dogs

    • Application : Delmadinone acetate is used to treat perianal gland tumors in dogs .
    • Results : While specific results can vary, the use of Delmadinone acetate has been found to be effective in treating perianal gland tumors in dogs .
  • Hormone-Driven Aggression in Dogs

    • Application : Delmadinone acetate is used to treat hormone-driven aggression in dogs .
    • Results : While specific results can vary, the use of Delmadinone acetate has been found to be effective in treating hormone-driven aggression in dogs .
  • Benign Prostatic Hyperplasia (BPH) Therapy in Dogs

    • Application : Delmadinone acetate can be used for benign prostate hyperplasia (BPH) therapy in dogs . It is compared with other drugs like osaterone acetate and deslorelin acetate for its efficacy and therapeutic profiles .
    • Results : The clinical trial proved Delmadinone acetate to be safe and effective in reducing BPH-related symptoms in dogs .
  • Control of Reproductive Behavior in Male Dogs

    • Application : Delmadinone acetate can be used to control reproductive behavior in male dogs .
    • Results : Flare-up reactions (an increase in reproductive behavior for 1–3 weeks after treatment) were observed in 1/4 intact males .

Safety And Hazards

Delmadinone acetate is classified as a carcinogen (Category 2) and is suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2) . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Delmadinone acetate was first described in the literature in 1959 and has been marketed since at least 1972 . It is used in veterinary medicine to treat androgen-dependent conditions such as benign prostatic hyperplasia . Future research may focus on further understanding the mechanism of action of Delmadinone acetate, its potential uses in other medical conditions, and its long-term safety and efficacy.

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h5,8,11-12,16-18H,6-7,9-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBCCZZJVKUAMX-DFXBJWIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160018
Record name Delmadinone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delmadinone acetate

CAS RN

13698-49-2
Record name Delmadinone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13698-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delmadinone acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delmadinone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Delmadinone acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELMADINONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92833M0LD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delmadinone acetate
Reactant of Route 2
Delmadinone acetate
Reactant of Route 3
Delmadinone acetate
Reactant of Route 4
Delmadinone acetate
Reactant of Route 5
Delmadinone acetate
Reactant of Route 6
Delmadinone acetate

Citations

For This Compound
266
Citations
J Manosroi, P Sripalakit, A Manosroi - Journal of Molecular Catalysis B …, 2003 - Elsevier
… of chlormadinone acetate to delmadinone acetate by freely suspended cells of Arthrobacter … ), on the production yield of delmadinone acetate were identified. The biotransformations …
Number of citations: 12 www.sciencedirect.com
EA Court, ADJ Watson, DB Church… - Australian veterinary …, 1998 - Wiley Online Library
… Delmadinone acetate was administered to six normal male … in all dogs given delmadinone acetate. Individual responses after … Delmadinone acetate causes adrenal suppression from …
Number of citations: 8 onlinelibrary.wiley.com
J Manosroi, P Sripalakit, A Manosroi - Enzyme and microbial technology, 2003 - Elsevier
… This work reports on biotransformation of chlormadinone acetate to delmadinone acetate using free and immobilized cells of Arthrobacter simplex and Bacillus sphaericus. The …
Number of citations: 29 www.sciencedirect.com
K Lange, EK Cordes, HO Hoppen… - … of Reproduction and …, 2001 - europepmc.org
… with delmadinone acetate (1 … Delmadinone acetate and finasteride caused reversible suppression of the secretory activity of the prostate gland. The application of delmadinone acetate …
Number of citations: 27 europepmc.org
HB BECERİKLİSOY, SS AY, D Kaya… - Turkish Journal of …, 2010 - journals.tubitak.gov.tr
… Abstract: The aim of the present study was to evaluate the effectiveness of delmadinone acetate (DMA) for the treatment of hypersexuality (HS) and benign prostatic hypertrophy (BPH), …
Number of citations: 6 journals.tubitak.gov.tr
JS KENT - 1976 - ACS Publications
… The present report deals with silicone polymer (Silastic®) tubing as a substance for controlling the release of a steroid, delmadinone acetate. It has been discussed (1, p. 103) that …
Number of citations: 11 pubs.acs.org
JS Kent - Journal of Pharmaceutical Sciences, 1976 - Elsevier
… Abstract A formulation containing 95% delmadinone acetate … Keyphrases 0 Implants-delmadinone acetate pellets, effect of … , rats Dissolution-delmadinone acetate pellet implants, effect …
Number of citations: 4 www.sciencedirect.com
K Kempker, A Güssow, R Neiger - Schweizer Archiv fur …, 2016 - europepmc.org
A two year old male Labrador Retriever was treated with delmadinone acetate because of benign prostatic hyperplasia. Four days after the injection the dog showed gastrointestinal …
Number of citations: 3 europepmc.org
E Daeseleire, K Vanoosthuyze… - … of Chromatography A, 1994 - Elsevier
… These new compounds that were found in injection sites were the gestagens delmadinone acetate and algestone acetophenide. Their identities were confirmed by GC-MS analysis. …
Number of citations: 23 www.sciencedirect.com
M Albouy, A Sanquer, L Maynard, HM Eun - Veterinary Record, 2008 - Wiley Online Library
… A multicentre randomised clinical trial was performed to compare the therapeutic potential of osaterone acetate with that of delmadinone acetate in the treatment of benign prostatic …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.